

Beyond the Pregnanes: A Technical Guide to Other Bioactive Compounds from *Dregea volubilis*

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Compound of Interest

Compound Name: *Dregeoside Aa1*

Cat. No.: *B1159717*

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For Researchers, Scientists, and Drug Development Professionals

Dregea volubilis, a climbing shrub belonging to the Apocynaceae family, has a rich history in traditional medicine, particularly in Ayurveda.[1] While much of the phytochemical research on this plant has focused on polyoxypregnane glycosides, a diverse array of other bioactive compounds with significant therapeutic potential has been identified. This technical guide provides an in-depth overview of these lesser-known, non-pregnane bioactive compounds, focusing on their isolation, biological activities, and underlying mechanisms of action.

Identified Bioactive Compounds (Non-Polyoxypregnane)

A variety of bioactive compounds belonging to different chemical classes have been isolated and identified from various parts of *Dregea volubilis*. These include terpenoids, flavonoids, phenolic compounds, and alkaloids. A summary of key identified compounds is presented below.

Table 1: Other Bioactive Compounds Identified in *Dregea volubilis*

Compound Class	Specific Compound	Plant Part	Reference
Triterpenoids	Taraxerol	Fruits	[2]
Taraxerone	Fruits	[3]	
Multiflor-7-en-12,13-ether	Not Specified	[4]	
Multiflor-7-en-12 α -ol	Not Specified	[4]	
Carotenoid Metabolites	Dehydrovomifoliol	Leaves	[5]
Loliolide	Leaves	[5]	
Ionones	3-hydroxy- α -ionone	Leaves	[6]
Furanones	5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one	Leaves	[6]
Phenolic Acids	Gallic acid	Flowers	[7]
Ferulic acid	Flowers	[7]	
Ellagic acid	Flowers	[7]	
Cinnamic acid	Flowers	[7]	
Flavonoids	Rutin	Flowers, Fruits	[7][8]
Quercetin	Flowers, Fruits	[7][8]	
Luteolin	Fruits	[8]	
Apigenin	Fruits	[8]	
Orientin	Fruits	[8]	
Vitexin	Fruits	[8]	
Anthocyanidins	Delphinidin	Fruits	[8]
Peonidin	Fruits	[8]	

Fatty Acids	Palmitic acid (Hexadecenoic acid)	Leaves	[9]
Octadecatrienoic acid, ethyl ester	Leaves	[8]	
Dodecanoic acid	Leaves	[8]	
Tetradecanoic acid	Leaves	[8]	
n-Hexadecanoic acid	Leaves	[8]	
Other	Squalene	Leaves	[8]

Quantitative Biological Activity Data

The bioactive compounds and extracts from *Dregea volubilis* exhibit a range of pharmacological activities. The following tables summarize the available quantitative data for some of the key bioactivities.

Phytotoxic Activity

Recent studies have highlighted the allelopathic potential of *Dregea volubilis*, identifying specific compounds with phytotoxic effects.[5][6]

Table 2: Phytotoxic Activity of Compounds from *Dregea volubilis* Leaves

Compound	Test Plant	Bioassay	IC50 Value (mM)	Reference
Dehydrovomifolioside	Italian ryegrass (Lolium multiflorum)	Seedling Growth Inhibition (Shoot)	4.60	[5]
Seedling Growth Inhibition (Root)	3.59	[5]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	3.79	[5]	
Seedling Growth Inhibition (Root)	3.24	[5]		
Loliolide	Italian ryegrass (Lolium multiflorum)	Seedling Growth Inhibition (Shoot)	0.102	[5]
Seedling Growth Inhibition (Root)	0.022	[5]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.088	[5]	
Seedling Growth Inhibition (Root)	0.034	[5]		
3-hydroxy- α -ionone	Barnyard grass	Seedling Growth Inhibition (Shoot)	0.450	[6]
Seedling Growth Inhibition (Root)	0.098	[6]		
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.261	[6]	
Seedling Growth Inhibition (Root)	0.125	[6]		
5-hydroxy-3,4-dimethyl-5-	Barnyard grass	Seedling Growth Inhibition (Shoot)	0.19	[6]

pentylfuran-
2(5H)-one

Seedling Growth Inhibition (Root)	0.03	[6]	
Cress (Lepidium sativum)	Seedling Growth Inhibition (Shoot)	0.42	[6]
Seedling Growth Inhibition (Root)	0.18	[6]	

Antioxidant Activity

Various extracts of *Dregea volubilis* have demonstrated significant antioxidant potential.

Table 3: Antioxidant Activity of *Dregea volubilis* Extracts

Plant Part & Extract	Assay	IC50 Value	Reference
Flowers (Hydroalcoholic)	DPPH radical scavenging	237.86 ± 1.05 µg/mL	[7]
Hydroxyl radical scavenging	170.67 ± 0.98 µg/mL	[7]	
Superoxide radical scavenging	219.07 ± 1.25 µg/mL	[7]	
Nitric oxide radical scavenging	196.38 ± 1.49 µg/mL	[7]	
Leaves (Hexane)	ABTS radical cation scavenging	13.26 µg/mL	[10]
Leaves (Chloroform)	ABTS radical cation scavenging	24.36 µg/mL	[10]
Fruits (Methanol)	DPPH radical scavenging	More potent than watery and ethanol extracts	[4]

Anti-inflammatory Activity

The anti-inflammatory properties of *Dregea volubilis* have been attributed to compounds like taraxerol and the collective action of compounds in its extracts.

Table 4: Anti-inflammatory Activity of *Dregea volubilis* Extracts and Compounds

Plant Part & Extract/Compound	Model	Dose	% Inhibition	Reference
Leaves (Methanolic Extract)	Carrageenan-induced paw edema in rats	100, 200, 400 mg/kg	Significant reduction	[11]
Leaves (Chloroform Fraction)	Carrageenan-induced paw edema in rats	Not specified	66% (most potent fraction)	[11]
Fruits (Taraxerol)	Not specified	5 mg/kg body weight	45.42% (analgesic activity)	[12]

Antimicrobial Activity

Extracts from the leaves of *Dregea volubilis* have shown promising activity against a range of pathogenic bacteria.

Table 5: Antimicrobial Activity of *Dregea volubilis* Leaf Extracts

Extract	Method	Pathogen	Minimum Inhibitory Concentration (MIC) / Zone of Inhibition	Reference
Chloroform	Not specified	Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae	Potent inhibitory activity at 66.66 µg/mL	[10]
Ethanolic	Not specified	Gram-positive and Gram-negative bacteria	MIC ranged from 500-1000 µg/mL	[13]
Ethanolic	Disc Diffusion	Pseudomonas putida	18 mm zone of inhibition (10 mg/disc)	[14]
Ethanolic	Disc Diffusion	Pseudomonas aeruginosa	17 mm zone of inhibition (10 mg/disc)	[14]
Ethanolic	Disc Diffusion	Staphylococcus aureus	15 mm zone of inhibition (10 mg/disc)	[14]

Experimental Protocols

Isolation of Dehydrovomifoliol and Loliolide from Dregea volubilis Leaves

The following protocol is a summary of the methodology described for the isolation of phytotoxic compounds.[5]

- Extraction:

- Dried and chopped leaves (2.4 kg) are extracted with 70% (v/v) aqueous methanol for 48 hours, followed by re-extraction of the residue with methanol for 24 hours.
- The filtrates are combined and concentrated in vacuo at 40°C to yield an aqueous residue.
- Solvent Partitioning:
 - The aqueous residue is adjusted to pH 7.0 with 1 M phosphate buffer.
 - The buffered solution is partitioned five times with an equal volume of ethyl acetate. The ethyl acetate fraction, showing higher bioactivity, is retained for further purification.
- Chromatographic Separation:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a stepwise gradient of n-hexane and ethyl acetate.
 - Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column using a 20-80% aqueous methanol gradient.
 - Reverse-Phase C18 Sep-Pak Cartridges: Further purification of active fractions is achieved using C18 Sep-Pak cartridges with a methanol gradient.
 - High-Performance Liquid Chromatography (HPLC): Final purification is performed by HPLC on a reverse-phase C18 column to yield pure dehydrovomifoliol and loliolide.
- Structure Elucidation:
 - The structures of the isolated compounds are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.

Phytotoxicity Bioassay

The following is a generalized protocol for assessing the phytotoxic activity of isolated compounds.[5]

- Test Species: Monocotyledonous (e.g., Italian ryegrass) and dicotyledonous (e.g., cress) species are used.
- Preparation of Test Solutions: The isolated compounds are dissolved in methanol to prepare a range of concentrations.
- Assay Procedure:
 - An aliquot of the test solution is added to a filter paper in a Petri dish.
 - The solvent is evaporated in a fume hood.
 - Distilled water and seeds of the test plant are added to the Petri dish.
 - The dishes are incubated in a growth chamber under controlled conditions (e.g., 25°C, continuous light).
- Data Analysis:
 - After a set incubation period (e.g., 48 hours), the shoot and root lengths of the seedlings are measured.
 - The percentage inhibition is calculated relative to a control group (treated with solvent only).
 - The IC₅₀ value (concentration causing 50% inhibition) is determined by regression analysis.

Antioxidant Activity Assay (DPPH Method)

A common method for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[\[10\]](#)

- Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
- Assay Procedure:

- Different concentrations of the plant extract or isolated compound are added to the DPPH solution.
- The mixture is incubated at room temperature in the dark for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
- Data Analysis:
 - The percentage of DPPH radical scavenging is calculated.
 - The IC₅₀ value is determined, representing the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity Assay (Disc Diffusion Method)

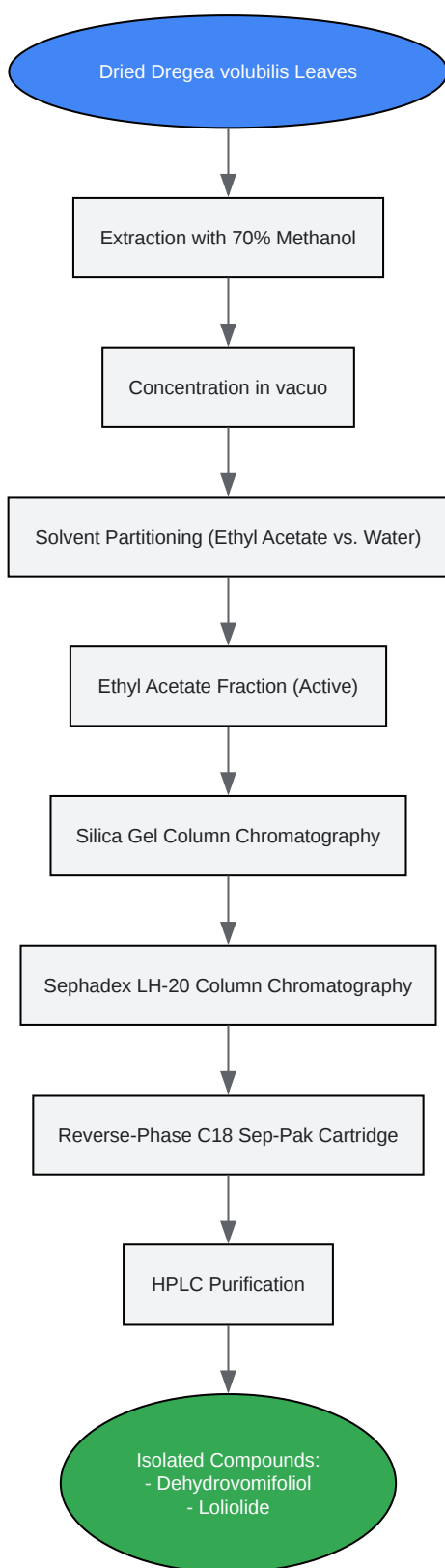
This method is widely used to screen for antimicrobial activity.[\[14\]](#)

- Preparation of Materials:
 - Bacterial strains are cultured in a suitable broth.
 - Agar plates are prepared.
 - Sterile paper discs are impregnated with known concentrations of the plant extract or isolated compound.
- Assay Procedure:
 - The surface of the agar plates is uniformly inoculated with the test bacterium.
 - The impregnated paper discs are placed on the surface of the agar.
 - A standard antibiotic disc and a solvent control disc are also included.
 - The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

- Data Analysis:
 - The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Visualizations

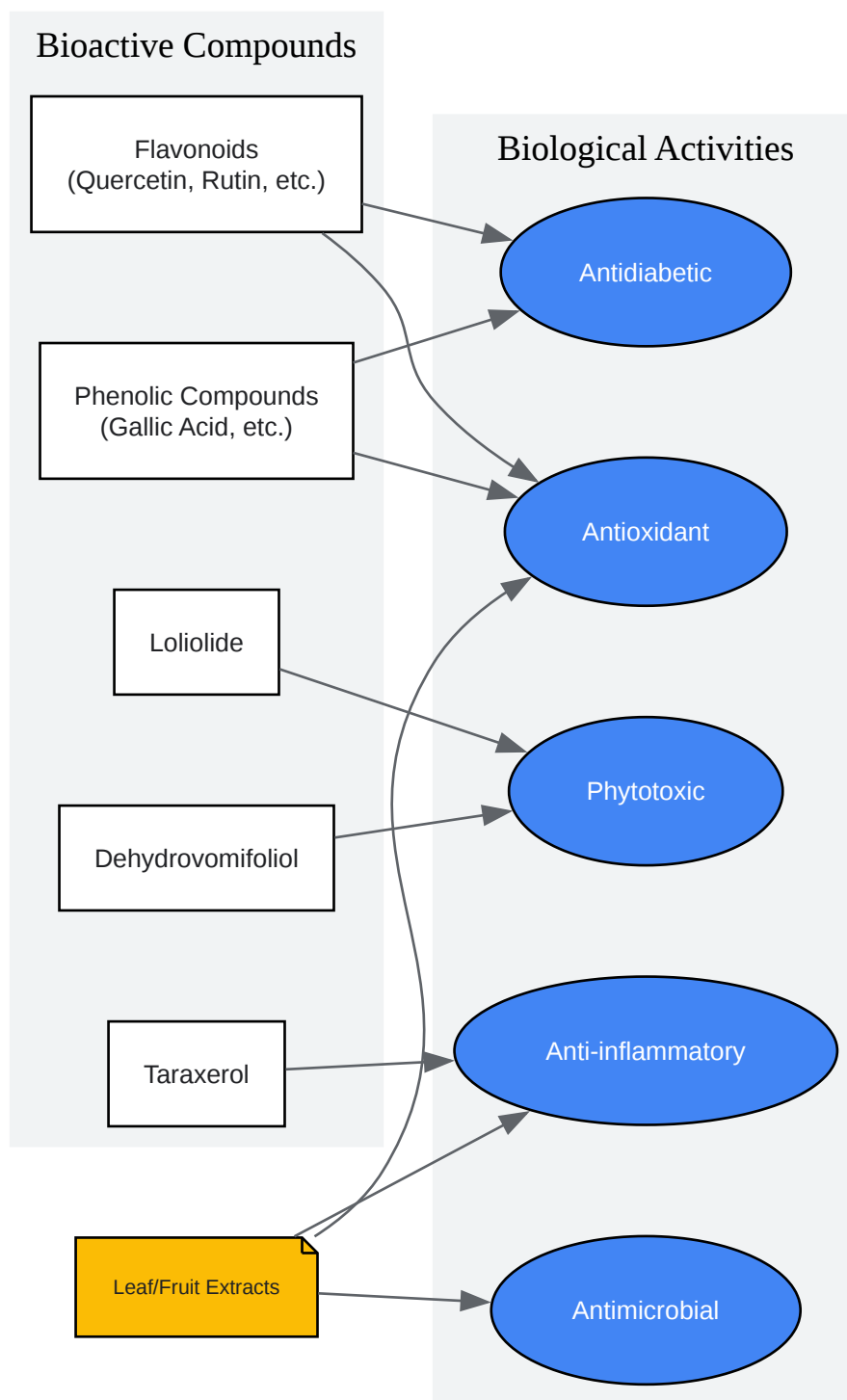
Experimental Workflow for Isolation of Phytotoxic Compounds



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Caption: Workflow for the isolation of dehydrovomifoliol and loliolide.

Bioactive Compounds and Their Associated Activities



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Caption: Bioactive compounds from *D. volubilis* and their activities.

Conclusion

Dregea volubilis is a rich source of diverse bioactive compounds beyond the well-studied polyoxypregnane glycosides. The presence of terpenoids, carotenoid metabolites, phenolics, and flavonoids contributes to its wide range of reported pharmacological activities, including phytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these lesser-known compounds. Further investigation into the mechanisms of action and in vivo efficacy of these molecules is warranted to fully realize their potential in modern medicine and agriculture.

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